Antiviral Potency Spectrum: Head-to-Head EC₅₀ Comparison of A5 vs. A3 (4-Chlorophenyl) and Pirodavir Across Four EV-A71 Clinical Isolates
Compound A5 (the 2-(2,4-dichlorophenyl)-1-isoindolinone target compound) demonstrated significant antiviral activity (EC₅₀ < 10 µM) against all four tested EV-A71 clinical isolates (BrCr, H, Shenzhen98, Jiangsu52), establishing it among the 10 most active compounds from a library of 24 synthetic 2-aryl-isoindolin-1-ones [1]. In head-to-head SAR analysis, A5 (3,4-dichlorophenyl substitution as designated in the original paper) exhibited a similar antiviral potency to the lead compound A3 (4-chlorophenyl), but with a reduced selectivity index due to elevated cytotoxicity attributed specifically to the meta-chlorine substituent [2]. The reference antiviral pirodavir displayed EC₅₀ values in the submicromolar range (0.38–0.76 µM), approximately 2–4-fold more potent than A3/A4, yet A5 remains differentiated from inactive analogs (EC₅₀ > 10 µM) within the series [3].
| Evidence Dimension | In vitro EC₅₀ (antiviral potency against multiple EV-A71 clinical isolates) |
|---|---|
| Target Compound Data | EC₅₀ < 10 µM (significant) across all four EV-A71 strains (BrCr, H, Shenzhen98, Jiangsu52) in Vero cells [1] |
| Comparator Or Baseline | A3 (4-chlorophenyl analog): EC₅₀ = 1.23–1.76 µM; Pirodavir (reference): EC₅₀ = 0.38–0.76 µM; >14 inactive analogs: EC₅₀ > 10 µM [1] |
| Quantified Difference | A5 meets the <10 µM activity threshold, comparable to A3/A4 class; ~6–26 fold less potent than pirodavir; >10-fold more potent than inactive analogs in the series [1] |
| Conditions | In vitro antiviral assay in Vero (African green monkey kidney) cells infected with four EV-A71 clinical isolates; 3-fold serial dilution from 400 to 0.18 µM; EC₅₀ calculated by Reed–Muench method [1] |
Why This Matters
The multi-strain antiviral activity profile enables compound A5 to serve as a validated active reference standard with known EC₅₀ boundaries—allowing screening laboratories to calibrate inter-assay variability using a compound demonstrably above the inactivity threshold but mechanistically characterized within the same chemical series as lead candidates.
- [1] Li, Y.; Wang, Y.; et al. Molecules 2019, 24, 985. (Table 1, Section 2.2, and Section 2.3). View Source
- [2] Li, Y.; et al. Molecules 2019, 24, 985. (SAR Section 2.3: 3,4-dichlorophenyl A5 vs. 4-chlorophenyl A3). View Source
- [3] Li, Y.; et al. Molecules 2019, 24, 985. (Pirodavir reference data, Table 1). View Source
